molecular formula C6H10ClNO2 B6183780 2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride CAS No. 2624128-89-6

2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride

Cat. No.: B6183780
CAS No.: 2624128-89-6
M. Wt: 163.6
InChI Key:
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Description

2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl. It is also known as but-2-yn-1-ylglycine hydrochloride. This compound is characterized by the presence of an amino group attached to a but-2-yn-1-yl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride typically involves the reaction of but-2-yn-1-amine with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

But-2-yn-1-amine+Chloroacetic acid2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride\text{But-2-yn-1-amine} + \text{Chloroacetic acid} \rightarrow \text{this compound} But-2-yn-1-amine+Chloroacetic acid→2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride
  • 2-[(prop-2-yn-1-yl)amino]acetic acid hydrochloride

Uniqueness

2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride involves the reaction of but-2-yn-1-amine with chloroacetic acid in the presence of hydrochloric acid.", "Starting Materials": [ "But-2-yn-1-amine", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Add but-2-yn-1-amine to a round-bottom flask", "Add chloroacetic acid to the flask", "Add hydrochloric acid to the flask", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum", "Recrystallize the product from water to obtain 2-[(but-2-yn-1-yl)amino]acetic acid hydrochloride" ] }

CAS No.

2624128-89-6

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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